molecular formula C24H28N2O B5204544 N-(2-cyclopentyl-3,4-dihydro-1H-isoquinolin-7-yl)-1-phenylcyclopropane-1-carboxamide

N-(2-cyclopentyl-3,4-dihydro-1H-isoquinolin-7-yl)-1-phenylcyclopropane-1-carboxamide

Cat. No.: B5204544
M. Wt: 360.5 g/mol
InChI Key: YMXNZFWWFLDEAM-UHFFFAOYSA-N
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Description

N-(2-cyclopentyl-3,4-dihydro-1H-isoquinolin-7-yl)-1-phenylcyclopropane-1-carboxamide is a complex organic compound that belongs to the class of isoquinoline derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyclopentyl-3,4-dihydro-1H-isoquinolin-7-yl)-1-phenylcyclopropane-1-carboxamide typically involves multiple steps:

    Formation of the Isoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde or ketone under acidic conditions.

    Cyclopropane Ring Formation: The cyclopropane ring can be introduced via a Simmons-Smith reaction, where a zinc-copper couple reacts with diiodomethane.

    Amide Bond Formation: The final step involves coupling the isoquinoline derivative with a carboxylic acid derivative using coupling reagents like EDCI or DCC.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be optimized for large-scale production. This might involve:

    Continuous Flow Chemistry: To enhance reaction efficiency and safety.

    Catalysis: Using catalysts to lower reaction temperatures and increase yields.

    Purification: Employing techniques like crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the isoquinoline core, using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides like lithium aluminum hydride.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the isoquinoline ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation: Formation of quinoline derivatives.

    Reduction: Formation of tetrahydroisoquinoline derivatives.

    Substitution: Various substituted isoquinoline derivatives.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studied for its potential as a ligand in receptor binding studies.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Used in the synthesis of specialty chemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, isoquinoline derivatives can interact with various enzymes or receptors, modulating their activity. The cyclopropane ring might confer additional stability or specificity to the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

    N-(2-cyclopentyl-3,4-dihydro-1H-isoquinolin-7-yl)-1-phenylcyclopropane-1-carboxamide: can be compared to other isoquinoline derivatives like:

Uniqueness

  • The presence of the cyclopropane ring in this compound might confer unique steric and electronic properties, potentially enhancing its biological activity or specificity compared to other isoquinoline derivatives.

Properties

IUPAC Name

N-(2-cyclopentyl-3,4-dihydro-1H-isoquinolin-7-yl)-1-phenylcyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O/c27-23(24(13-14-24)20-6-2-1-3-7-20)25-21-11-10-18-12-15-26(17-19(18)16-21)22-8-4-5-9-22/h1-3,6-7,10-11,16,22H,4-5,8-9,12-15,17H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMXNZFWWFLDEAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CCC3=C(C2)C=C(C=C3)NC(=O)C4(CC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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